molecular formula C23H16ClN5O2S B2420149 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 946262-60-8

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2420149
CAS No.: 946262-60-8
M. Wt: 461.92
InChI Key: MXGAVIYWPFYBJD-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl group, and a naphthylacetamide moiety

Scientific Research Applications

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Preparation Methods

The synthesis of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the naphthylacetamide moiety: This can be accomplished through a thioetherification reaction, where the pyrazolo[3,4-d]pyrimidine derivative reacts with a naphthylacetamide precursor in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion .

Comparison with Similar Compounds

Similar compounds to 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide include other pyrazolopyrimidines and naphthylacetamide derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and biological activity. For example:

Properties

CAS No.

946262-60-8

Molecular Formula

C23H16ClN5O2S

Molecular Weight

461.92

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H16ClN5O2S/c24-15-8-10-16(11-9-15)29-21-18(12-25-29)22(31)28-23(27-21)32-13-20(30)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-12H,13H2,(H,26,30)(H,27,28,31)

InChI Key

MXGAVIYWPFYBJD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3

solubility

not available

Origin of Product

United States

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